6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one
Overview
Description
6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one is a useful research compound. Its molecular formula is C5H5F3N2O and its molecular weight is 166.1 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The mode of action of 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one involves the generation of trifluoromethyl radicals via photoredox processes . The trifluoromethyl radical reacts with alkenes to give β-trifluoromethyl radical intermediates .
Biochemical Pathways
The trifluoromethylation of carbon-centered radical intermediates is a key process .
Pharmacokinetics
The trifluoromethyl group is known to enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity .
Result of Action
The generation of trifluoromethyl radicals and their reaction with alkenes to give β-trifluoromethyl radical intermediates is a key result of its action .
Biochemical Analysis
Biochemical Properties
6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. The trifluoromethyl group in the compound is known to enhance its binding affinity to certain biomolecules, making it a valuable tool in biochemical studies. This compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific context of the reaction . Additionally, this compound has been shown to interact with various proteins involved in cell signaling pathways, influencing their activity and downstream effects.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . By altering the activity of key proteins in this pathway, this compound can impact cell growth and survival. Furthermore, this compound has been shown to influence gene expression by interacting with transcription factors, leading to changes in the expression levels of various genes involved in cellular metabolism and stress responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors on the cell surface, leading to changes in downstream signaling events. These interactions can result in alterations in gene expression, enzyme activity, and overall cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider in experimental studies. Over time, this compound may undergo chemical degradation, leading to a decrease in its efficacy and potency . Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in cell proliferation, apoptosis, and metabolic activity. These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways . At higher doses, it can lead to toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal cellular functions. Studies in animal models have identified threshold effects, where the compound’s impact shifts from beneficial to harmful. Understanding these dosage effects is essential for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . The metabolic pathways of this compound can influence its overall efficacy and toxicity, as well as its impact on metabolic flux and metabolite levels. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and its potential effects on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that determine its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins, influencing its localization and accumulation within cells . The distribution of this compound within tissues can affect its overall efficacy and toxicity, as well as its ability to reach target sites and exert its biological effects. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical research and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall biological activity. For example, its presence in the mitochondria may affect mitochondrial function and energy metabolism, while its localization in the nucleus can impact gene expression and DNA repair processes. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.
Properties
IUPAC Name |
3-(trifluoromethyl)-4,5-dihydro-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O/c6-5(7,8)3-1-2-4(11)10-9-3/h1-2H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGACGPBDXVCGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678246 | |
Record name | 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
628332-15-0 | |
Record name | 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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